![molecular formula C23H18N4O7S B4637955 {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B4637955.png)
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Overview
Description
The compound {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves the condensation of tetrahydro[1,2,4]triazine-3(2H)-thiones with haloacetic acids or their esters by refluxing in ethanol . This method allows for the formation of the thiazolo[3,2-b][1,2,4]triazole ring system, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
The compound {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H17N5O4S
- Molecular Weight : 397.43 g/mol
- IUPAC Name : (3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Key Functional Groups
The structure features several functional groups that contribute to its biological activity:
- Indole moiety
- Thiazole and triazole rings
- Acetic acid group
- Trimethoxyphenyl substituent
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a derivative was shown to effectively target breast cancer cells through modulation of apoptotic pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against several pathogens. In vitro studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of the compound. It has been found to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects. It was observed to enhance neuronal survival in models of neurodegeneration, which could provide insights into therapies for diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .
Case Study 3: Neuroprotection in Animal Models
The neuroprotective effects were evaluated using a mouse model of Alzheimer's disease. Treatment with the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test, alongside reduced amyloid-beta plaque accumulation .
Mechanism of Action
The mechanism of action of {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
Piperlongumine: A compound with a similar trimethoxyphenyl group, known for its anticancer properties.
1-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester: Another compound with a thiazolo[3,2-b][1,2,4]triazole core, used in various biological studies.
Uniqueness
The uniqueness of {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolo-triazole moiety and a dihydroindole unit, which are significant in determining its biological properties.
Anticonvulsant Activity
Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole structures exhibit anticonvulsant properties. For instance, a study demonstrated that various thiazolo derivatives showed efficacy against seizures induced by maximal electroshock and pentylene tetrazole in animal models . This suggests that our compound may also possess anticonvulsant properties worth investigating.
Antimicrobial Activity
The antimicrobial potential of thiazolo derivatives has been documented extensively. For example, studies have shown that certain substituted thiazolo compounds exhibit activity against various strains of bacteria and fungi. However, the specific activity of this compound against pathogens like Candida albicans remains to be fully explored .
Cytotoxicity and Anticancer Activity
Thiazolo compounds have been investigated for their anticancer properties. A review highlighted the cytotoxic effects of thiazolo derivatives on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. Given the structural similarities to known anticancer agents, it is plausible that our compound may also exhibit cytotoxic effects against certain cancer types .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O7S/c1-32-14-8-11(9-15(33-2)18(14)34-3)20-24-23-27(25-20)22(31)19(35-23)17-12-6-4-5-7-13(12)26(21(17)30)10-16(28)29/h4-9H,10H2,1-3H3,(H,28,29)/b19-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXQJCZPHBFMR-ZPHPHTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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